molecular formula C10H14ClN3O B12225052 N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine

N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B12225052
M. Wt: 227.69 g/mol
InChI Key: SNRIVHHZSFVKAY-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a furylmethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 2-furylmethylamine with 1,4-dimethyl-1H-pyrazole-5-carbaldehyde under suitable conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the compound’s high purity, which is crucial for its applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furylmethyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism by which N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as 1,4-dimethyl-3-(2-furylmethyl)-1H-pyrazole and 1,4-dimethyl-5-(2-furylmethyl)-1H-pyrazole .

Uniqueness

N-(2-furylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H13N3O.ClH/c1-8-6-12-13(2)10(8)11-7-9-4-3-5-14-9;/h3-6,11H,7H2,1-2H3;1H

InChI Key

SNRIVHHZSFVKAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC=CO2.Cl

Origin of Product

United States

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